![molecular formula C5H3ClN2S B2489196 2-Amino-5-chlorothiophene-3-carbonitrile CAS No. 338740-31-1](/img/structure/B2489196.png)
2-Amino-5-chlorothiophene-3-carbonitrile
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Description
2-Amino-5-chlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H3ClN2S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling. The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions . A solvent-free synthesis method was used, which is environmentally friendly .Molecular Structure Analysis
The molecular structure of 2-Amino-5-chlorothiophene-3-carbonitrile consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C5H3ClNS/c6-5-2-1-4 (3-7)8-5/h1-2,8H .Chemical Reactions Analysis
The Gewald reaction has been a well-studied multi-component reaction. It involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .Scientific Research Applications
Quantum Chemical Calculations and Structural Analysis
Quantum Chemical Calculations
Experimental and quantum chemical calculations on compounds closely related to 2-Amino-5-chlorothiophene-3-carbonitrile, like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, have been conducted to understand their chemical properties and behaviors. These studies provide insights into the electronic structure and potential reactivity of such compounds, essential for various applications in materials science and chemistry (Oturak et al., 2017).
X-ray Crystallography for Structure Determination
X-ray diffraction techniques have been employed to determine the crystal structures of compounds structurally similar to 2-Amino-5-chlorothiophene-3-carbonitrile. These studies are crucial for understanding the molecular geometry and electronic interactions within the compound, which are fundamental for predicting its reactivity and interactions with other molecules (Sharma et al., 2015).
Synthesis and Reactivity
Gewald Synthesis Methodology
The Gewald synthesis method has been utilized to prepare novel derivatives of 2-aminothiophene compounds. This methodology is significant for synthesizing functionalized thiophene derivatives, which have applications in developing new materials and pharmaceuticals (Khalifa & Algothami, 2020).
Scaffold for Heterocyclic Compounds Synthesis
2-Amino-5-chlorothiophene-3-carbonitrile and its derivatives serve as scaffolds for synthesizing various heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and advanced materials. The ability to use these compounds as building blocks for more complex structures is crucial for synthetic chemistry (Okuda et al., 2014).
Photovoltaic and Electronic Applications
Optical and Electronic Properties
Studies on the structural and optical properties of 4H-pyrano derivatives of 2-Amino-5-chlorothiophene-3-carbonitrile indicate their potential application in photovoltaic devices. Understanding these properties is essential for the design and optimization of materials for energy conversion and electronic applications (Zeyada et al., 2016).
Photovoltaic Device Fabrication
The photovoltaic properties of certain derivatives of 2-Amino-5-chlorothiophene-3-carbonitrile have been explored for their use in organic–inorganic photodiode fabrication. This research is critical for the development of new materials for energy harvesting and photonic applications (Zeyada et al., 2016).
properties
IUPAC Name |
2-amino-5-chlorothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-1-3(2-7)5(8)9-4/h1H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJRDFUIPOFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorothiophene-3-carbonitrile |
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